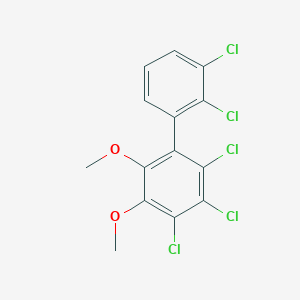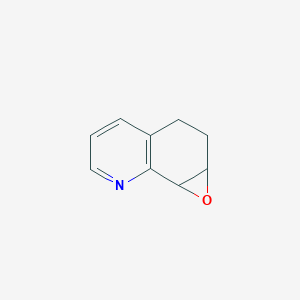
7,8-Epoxy-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Epoxy-5,6,7,8-tetrahydroquinoline (ETHQ) is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is known for its unique structure and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is not fully understood, but it is believed to act as a DNA intercalator, binding to the DNA molecule and causing structural changes that can lead to cell death. It has also been suggested that 7,8-Epoxy-5,6,7,8-tetrahydroquinoline may inhibit the activity of enzymes involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. In addition, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in lab experiments is its relatively simple synthesis method, which allows for the production of high yields of the compound with good purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. One area of interest is its potential as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and medical diagnostics. Another area of interest is its potential as an anticancer agent, which could lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, which could lead to the development of more effective drugs based on this compound.
Synthesemethoden
The synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline involves the condensation of 2-aminobenzaldehyde with cyclohexanone in the presence of acetic acid and sulfuric acid. The resulting product is then oxidized using hydrogen peroxide to form the desired compound. This method has been used successfully to produce high yields of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline with good purity.
Wissenschaftliche Forschungsanwendungen
7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been the subject of extensive scientific research due to its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of other compounds. In the field of medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In addition, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been studied for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
110288-10-3 |
|---|---|
Produktname |
7,8-Epoxy-5,6,7,8-tetrahydroquinoline |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-2,5,7,9H,3-4H2 |
InChI-Schlüssel |
VJZIFWJDMWTWTE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3C1O3)N=CC=C2 |
Kanonische SMILES |
C1CC2=C(C3C1O3)N=CC=C2 |
Synonyme |
Oxireno[h]quinoline,1a,2,3,7b-tetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



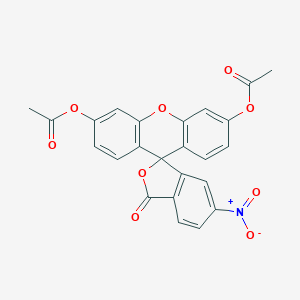
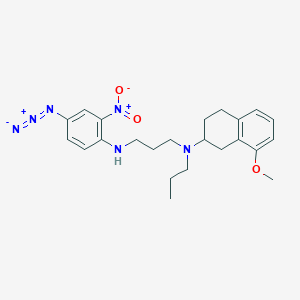
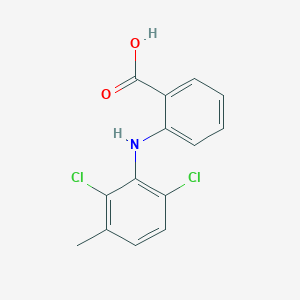
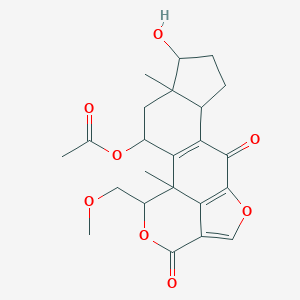
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
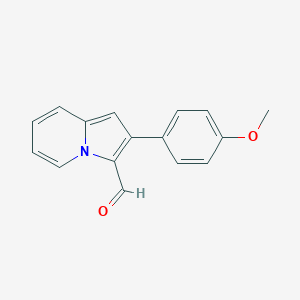
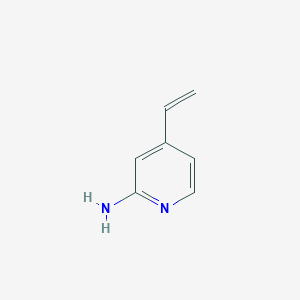
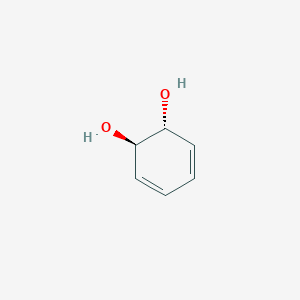
![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
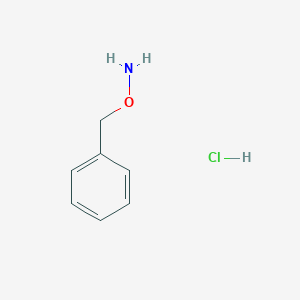
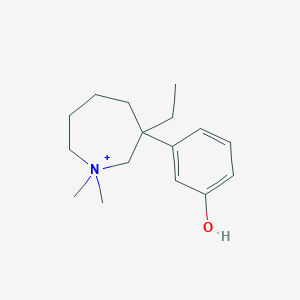
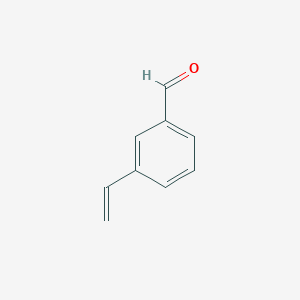
![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)
